molecular formula C9H10ClNO B11908674 1-Amino-3-(4-chlorophenyl)propan-2-one

1-Amino-3-(4-chlorophenyl)propan-2-one

Cat. No.: B11908674
M. Wt: 183.63 g/mol
InChI Key: MAPJFOLKFMWQLA-UHFFFAOYSA-N
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Description

1-Amino-3-(4-chlorophenyl)propan-2-one is an organic compound with the molecular formula C9H10ClNO It is a derivative of phenylpropanone, where the phenyl ring is substituted with a chlorine atom at the para position and an amino group at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-3-(4-chlorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-β-nitrostyrene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(4-chlorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Products may include 4-chlorophenylacetone or 4-chlorobenzoic acid.

    Reduction: Products may include 1-amino-3-(4-chlorophenyl)propan-2-ol.

    Substitution: Various substituted derivatives can be formed depending on the reagents used.

Scientific Research Applications

1-Amino-3-(4-chlorophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-amino-3-(4-chlorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chlorine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various cellular processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-3-(2-chlorophenyl)propan-2-one
  • 1-Amino-3-(4-fluorophenyl)propan-2-one
  • 1-Amino-3-(4-bromophenyl)propan-2-one

Uniqueness

1-Amino-3-(4-chlorophenyl)propan-2-one is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, the para-chlorine substitution may result in different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for research and development.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-amino-3-(4-chlorophenyl)propan-2-one

InChI

InChI=1S/C9H10ClNO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4H,5-6,11H2

InChI Key

MAPJFOLKFMWQLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)CN)Cl

Origin of Product

United States

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